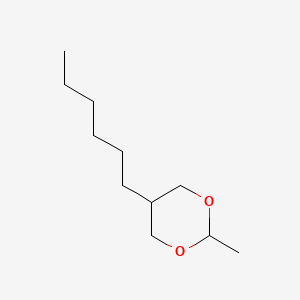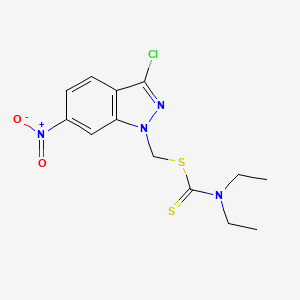![molecular formula C10H12O2 B14705945 1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one CAS No. 22583-62-6](/img/structure/B14705945.png)
1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one, also known as 3’-Hydroxyacetophenone, is an organic compound with the molecular formula C8H8O2. It is a derivative of acetophenone, characterized by the presence of a hydroxyethyl group at the meta position of the phenyl ring. This compound is known for its crystalline structure and is used in various organic synthesis processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one can be synthesized through several methods. One common method involves the reaction of meta-aminoacetophenone with sodium nitrite in the presence of sulfuric acid. The reaction mixture is cooled, and the resulting product is recrystallized from hot water to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of fragrances, flavors, and other fine chemicals
Mécanisme D'action
The mechanism of action of 1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one involves its interaction with various molecular targets. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxyacetophenone: Similar structure but lacks the hydroxyethyl group.
4-Hydroxyacetophenone: Hydroxy group at the para position instead of the meta position.
2-Hydroxyacetophenone: Hydroxy group at the ortho position
Uniqueness
1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one is unique due to the presence of the hydroxyethyl group at the meta position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactivity that are not observed in its analogs .
Propriétés
Numéro CAS |
22583-62-6 |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
1-[3-(1-hydroxyethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H12O2/c1-7(11)9-4-3-5-10(6-9)8(2)12/h3-7,11H,1-2H3 |
Clé InChI |
YYRHKGUSBRUPHT-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC=C1)C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



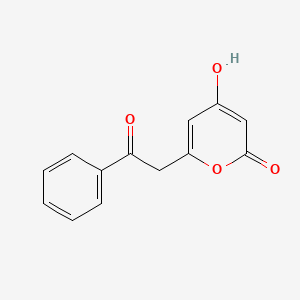
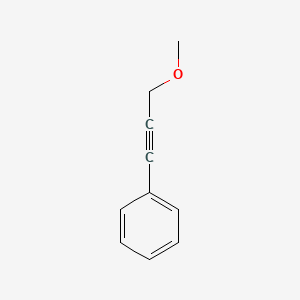
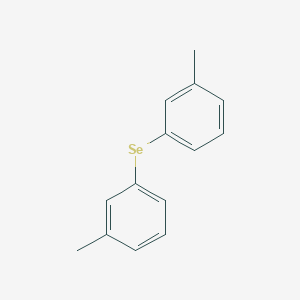

![4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide](/img/structure/B14705903.png)
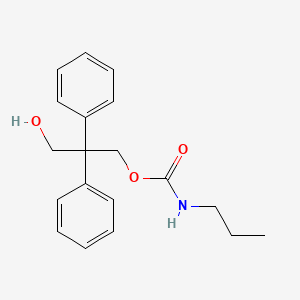
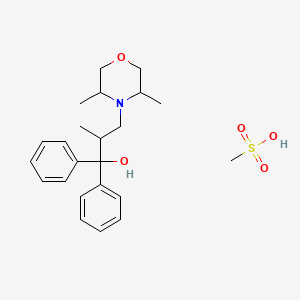
![5-[(e)-(2,5-Dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14705932.png)
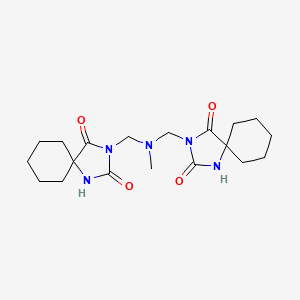
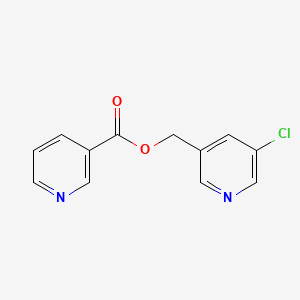
![Bicyclo[3.3.1]nona-2,6-diene](/img/structure/B14705952.png)
